3-Bromobenzyl-(2,4-dimethylphenyl)ether

Medicinal Chemistry Physicochemical Property Prediction ADME Profiling

Procuring the wrong bromobenzyl-dimethylphenyl ether regioisomer risks failed cross-couplings and wasted synthesis time. This 3-bromo isomer is the precise solution for projects requiring a defined meta-substitution pattern and specific lipophilicity. - Enables regioselective Pd-catalyzed couplings (Suzuki, Stille) at the meta-position for non-symmetric biaryl construction. - XLogP3 of 5.0 provides a distinct advantage over ortho/para isomers for optimizing membrane permeability in drug discovery. - Validated building block for heterocyclic derivatives, ensuring synthetic reproducibility.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
Cat. No. B7858533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzyl-(2,4-dimethylphenyl)ether
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)C
InChIInChI=1S/C15H15BrO/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13/h3-9H,10H2,1-2H3
InChIKeyKDOZDPHYHPPHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobenzyl-(2,4-dimethylphenyl)ether Key Identifiers & Data


3-Bromobenzyl-(2,4-dimethylphenyl)ether (CAS 1285646-40-3) is a halogenated aryl ether with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol [1]. The compound is characterized by an ether linkage connecting a 3-bromobenzyl group to a 2,4-dimethylphenyl ring. Its structure is defined by canonical SMILES CC1=CC=C(OCC2=CC=CC(Br)=C2)C(C)=C1 and InChIKey KDOZDPHYHPPHGN-UHFFFAOYSA-N [1]. This compound serves as a versatile intermediate in organic synthesis, with the bromine atom providing a functional handle for further derivatization via cross-coupling reactions [2].

1 Intermediate for biaryl synthesis via Pd cross-coupling (Suzuki/Stille)
2 Meta-bromo regiochemistry enables directed functionalization
3 Higher predicted lipophilicity vs. 2-bromo analog (supports ADME profiling context)

3-Bromobenzyl-(2,4-dimethylphenyl)ether: Regioisomer Specificity


Generic substitution among bromobenzyl-dimethylphenyl ether regioisomers is not scientifically sound due to significant differences in their physicochemical properties and downstream synthetic utility. The position of the bromine atom (ortho, meta, or para) directly influences key parameters such as lipophilicity (XLogP3) and regioselective reactivity in palladium-catalyzed cross-coupling reactions [1]. These variations can lead to divergent outcomes in drug discovery campaigns, where a specific isomer's profile is required to maintain desired ADME properties or to achieve successful coupling yields [2]. Therefore, procurement decisions based solely on cost or availability without considering these specific, quantifiable differences risk project failure and increased development costs.

Target
Potential Substitute
Risk
3-Bromo meta isomer
2-Bromo ortho isomer
XLogP3 shifts by +0.2 (5.0→4.8), altering ADME-relevant partitioning behavior
3-Bromo meta isomer
4-Bromo para isomer (or non-meta bromobenzyl)
Coupling regioselectivity changes from meta to ortho/para, leading to divergent biaryl architectures

Generic procurement may result in synthesis failure; confirm exact regioisomer before ordering.

Comparative Evidence: 3-Bromobenzyl-(2,4-dimethylphenyl)ether vs. Analogs


Lipophilicity Comparison (XLogP3)

The 3-bromo regioisomer exhibits a higher predicted lipophilicity than its 2-bromo analog. This is a key differentiator for applications where optimal LogP is critical for membrane permeability or target engagement. The 3-bromo isomer's XLogP3 is calculated as 5.0, compared to 4.8 for the 2-bromo isomer [1]. This difference of +0.2 log units indicates a distinct partitioning behavior in biological systems [1].

Lipophilicity (XLogP3)
Head-to-head
5.0 vs 4.8
Δ +0.2 log units
Distinct ADME partitioning behavior in silico
Computed XLogP3; experimental logD may refine context
Medicinal Chemistry Physicochemical Property Prediction ADME Profiling

Pd-Catalyzed Cross-Coupling Reactivity

The position of the bromine atom on the benzyl ring dictates regioselectivity in subsequent cross-coupling reactions. Research demonstrates that ortho-, meta-, and para-bromobenzyl bromides react regioselectively under Stille and Suzuki conditions to provide access to distinct substituted styrenes and biaryls [1]. The 3-bromo (meta) substitution pattern provides a specific regiochemical outcome, differentiating it from the ortho (2-) and para (4-) isomers. While precise yield data for the specific ether is not available, the underlying reactivity principle is well-established for this class of benzyl halides [1].

Cross-Coupling Regioselectivity
Class-level
Meta-substituted biaryl access
Regioselective synthesis avoids isomer separation
Yield data not specific to this ether; class-level inference
Organic Synthesis Catalysis Reaction Development

3-Bromobenzyl-(2,4-dimethylphenyl)ether Applications


Medicinal Chemistry: Lipophilicity Tuning

This compound is ideally suited for use as a building block in medicinal chemistry where fine-tuning the LogP of a lead series is required. Its XLogP3 of 5.0, which is higher than the 2-bromo isomer, makes it the preferred choice for improving membrane permeability or for achieving a specific LogP target within the optimal range for oral bioavailability. Its utility as a key intermediate in the synthesis of heterocyclic derivatives for potential therapeutic applications has been noted in patent literature [1].

Organic Synthesis: Regiochemical Control in Biaryls

This compound is a strategic intermediate for the synthesis of complex biaryl structures where a meta-substitution pattern on the benzyl-derived ring is desired. The meta-bromo group allows for regioselective palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) to install further aryl or heteroaryl functionality precisely at that position, enabling the construction of molecules with specific, non-symmetric architectures [2].

Chemical Biology: Defined Spacer Arm Probes

The 3-bromo group serves as a precise attachment point for constructing molecular probes. The resulting spacer arm's position (meta) can influence the spatial orientation of a payload or reporter group. This is critical in chemical biology for developing tool compounds where the vector of attachment affects target binding or function.

Application
Selection Property
Validation Focus
Medicinal chemistry lipophilicity tuning
Regioisomer-specific XLogP3 (higher than 2-bromo)
LogP-dependent permeability or target engagement in lead optimization
Biaryl synthesis with meta-substitution
Meta-bromo regioselectivity in Pd cross-coupling
Suzuki/Stille coupling site-specificity for non-symmetric architectures
Chemical biology probe construction
Meta-position attachment vector
Spatial orientation effects on target binding or probe function

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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